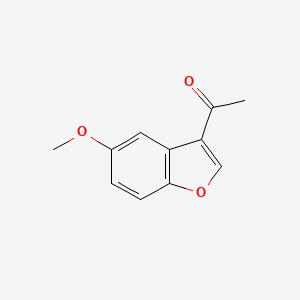

1-(5-Methoxy-1-benzofuran-3-yl)ethanone

Description

Contextualizing 1-(5-Methoxy-1-benzofuran-3-yl)ethanone (B101580) within Benzofuran (B130515) Chemistry

1-(5-Methoxy-1-benzofuran-3-yl)ethanone is a ketone derivative of the benzofuran heterocyclic system. Its structure consists of a central benzofuran core, which is a fusion of a benzene (B151609) ring and a furan (B31954) ring. pharmint.net A methoxy (B1213986) group (-OCH₃) is attached at the 5th position of the benzene ring, and an acetyl group (-COCH₃) is located at the 3rd position of the furan ring. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.

While detailed research specifically on 1-(5-Methoxy-1-benzofuran-3-yl)ethanone is not extensively documented in publicly available literature, its chemical cousins and isomers have been the subject of significant study. For instance, the isomeric compound, 1-(5-Methoxy-1-benzofuran-2-yl)ethanone, where the acetyl group is at the 2-position, is a known building block in chemical synthesis. vibrantpharma.com The reactivity of the acetyl group is a key feature; for example, related 2-acetylbenzofuran (B162037) derivatives can undergo condensation reactions with hydrazides to form complex heterocyclic structures. mdpi.com

Furthermore, research into derivatives such as 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone provides insight into the chemistry of this class of compounds. uni.lu The synthesis of these molecules often involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone (B47974). mdpi.com Subsequent reactions, like bromination of the methyl group on the acetyl moiety, create even more complex derivatives that have been investigated for their biological activities. mdpi.com These studies on closely related structures underscore the potential of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone as a precursor for more elaborate molecules. The synthesis of related compounds, such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, has been achieved starting from 5-methoxybenzofuran-3-yl-acetic acid, highlighting potential synthetic routes in this chemical family. dea.gov

Below are the fundamental properties of the title compound.

Table 1: Physicochemical Properties of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

Data for the table is compiled from general chemical knowledge.

To illustrate the context, the table below compares the known properties of similar benzofuran derivatives found in research literature.

Table 2: Comparative Data of Related Benzofuran Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Research Finding |

|---|---|---|---|---|

| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | C₁₂H₁₂O₃ | 204.22 | 93-96 | Starting material for synthesis of brominated derivatives with potential biological activity. mdpi.comresearchgate.net |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | C₁₂H₁₁BrO₃ | 283.12 | 103-106 | Synthesized via bromination and studied for potential anticancer properties. mdpi.com |

| 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone | C₁₁H₉BrO₃ | 269.09 | Solid (m.p. not specified) | A commercially available building block for synthetic chemistry. sigmaaldrich.com |

Significance of the Benzofuran Heterocyclic System in Chemical Synthesis and Research

The benzofuran scaffold is classified as a "privileged" structure in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a rich source for drug discovery. Benzofuran derivatives are found in a wide array of natural products and have been developed into synthetic compounds with a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. uni.lumdpi.comdea.gov

The versatility of the benzofuran ring system makes it a valuable building block for synthesizing complex molecules. pharmint.net Its planar and aromatic nature, influenced by the oxygen atom in the furan ring, allows for a variety of chemical transformations. pharmint.net Chemists have utilized benzofurans in multicomponent reactions, which enable the rapid assembly of diverse and complex molecular structures. pharmint.net

The significance of benzofurans extends to materials science, where derivatives have been incorporated into organic electronics. pharmint.net For example, specific benzofuran structures are used in the construction of highly efficient organic photovoltaics and field-effect transistors. researchgate.netresearchgate.net The ability to modify the benzofuran core with various functional groups allows for the fine-tuning of its electronic and physical properties for different applications. The synthesis of these derivatives often employs transition metal catalysts, such as copper and palladium, to facilitate key bond-forming reactions. researchgate.net

The extensive research into the synthesis and application of benzofuran derivatives highlights the enduring importance of this heterocyclic system. chemsynthesis.comnih.gov The exploration of compounds like 1-(5-Methoxy-1-benzofuran-3-yl)ethanone and its relatives continues to be a promising avenue for the development of new therapeutic agents and advanced materials. dea.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methoxy-1-benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)10-6-14-11-4-3-8(13-2)5-9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOZQZRTVYGUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970077 | |

| Record name | 1-(5-Methoxy-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5476-64-2 | |

| Record name | 1-(5-Methoxy-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 5 Methoxy 1 Benzofuran 3 Yl Ethanone and Its Analogs

Strategies for Benzofuran (B130515) Core Construction

The formation of the benzofuran moiety is a critical step, with numerous methods developed to achieve this heterocyclic system. These strategies primarily rely on the cyclization of appropriately designed precursor molecules.

The creation of the benzofuran ring is often accomplished through intramolecular cyclization of ortho-substituted phenols. A variety of catalytic systems and reaction conditions have been explored to facilitate this transformation efficiently.

One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves the nucleophilic addition of a phenol (B47542) to an alkyne, followed by an oxidative cyclization to yield the benzofuran product. rsc.org Other transition-metal-catalyzed approaches, such as those using palladium, ruthenium, or iridium catalysts, are also widely employed for the heteroannulation of alkynylphenols or for the cycloisomerization of appropriately substituted precursors. organic-chemistry.orgnih.gov

In addition to metal-catalyzed methods, metal-free cyclizations have been developed. For instance, hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.orgmdpi.com Base-promoted cyclization offers another alternative, providing a simple and inexpensive route that avoids the use of potentially sensitive or expensive metal catalysts. nih.gov These reactions can be effective for a range of substituted phenols, including those with nitro groups, which can be sensitive to harsher reaction conditions. nih.gov

The table below summarizes various cyclization strategies for benzofuran synthesis.

Interactive Data Table: Comparison of Benzofuran Synthesis Cyclization Methods| Method | Catalyst/Reagent | Precursors | Key Features |

|---|---|---|---|

| Aerobic Oxidative Cyclization | Copper catalyst, O₂ | Phenols and alkynes | One-pot, regioselective synthesis of polysubstituted benzofurans. rsc.org |

| Iodine-Mediated Cyclization | Hypervalent iodine reagents (e.g., PhI(OAc)₂) | o-Hydroxystilbenes | Metal-free conditions, good for synthesizing 2-arylbenzofurans. organic-chemistry.orgmdpi.com |

| Base-Promoted Cyclization | Base (e.g., Cs₂CO₃) | o-Alkynylphenols | Palladium/copper-free, simple, and inexpensive method. nih.gov |

| Transition-Metal Catalysis | Palladium, Ruthenium, Iridium | o-Alkynylphenols, 1-allyl-2-allyloxybenzenes | High efficiency and selectivity, versatile for various substituted benzofurans. organic-chemistry.orgnih.gov |

Precursor Design and Synthesis for Substituted Benzofurans

The synthesis of specifically substituted benzofurans, such as those with a methoxy (B1213986) group at the 5-position, requires careful design and preparation of the starting materials. The substituents on the precursor molecule direct the final structure of the benzofuran.

Common precursors include ortho-alkenylphenols, which can be generated through methods like the Friedel-Crafts alkylation of phenols with cinnamyl alcohols. mdpi.com These intermediates can then undergo oxidative cyclization. mdpi.comnih.gov Another key class of precursors is α-aryloxy ketones, which can be cyclized via dehydration to yield multisubstituted benzofurans. organic-chemistry.org

For the synthesis of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone (B101580), a logical precursor is a derivative of 4-methoxyphenol. For example, the reaction between phenols and α-haloketones, often promoted by a Lewis acid like titanium tetrachloride, provides a direct, one-step route to benzofurans. nih.gov Similarly, starting with an appropriately substituted o-hydroxyacetophenone and reacting it with chloroacetone (B47974) is a common strategy to build the initial benzofuran skeleton, which can then be further modified. nih.gov The presence of an electron-donating alkoxy group on the phenolic ring is often crucial for achieving efficient cyclization. mdpi.com

Introduction of the Ethanone (B97240) Moiety

Once the 5-methoxy-1-benzofuran core is established, the next critical step is the introduction of the ethanone group (an acetyl group) at the C-3 position.

The Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for installing an acyl group onto an aromatic ring. libretexts.org The reaction typically involves an acyl chloride (such as acetyl chloride) or an acid anhydride (B1165640) and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgyoutube.com

The mechanism begins with the reaction between the acyl chloride and the Lewis acid to form a highly electrophilic acylium ion. youtube.comlibretexts.org The electron-rich benzofuran ring then attacks this acylium ion, leading to the formation of a non-aromatic carbocation intermediate. youtube.com Finally, a base (such as the AlCl₄⁻ complex) removes a proton from the ring, restoring aromaticity and yielding the acylated benzofuran product. libretexts.org A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material, which prevents polyacylation. libretexts.org

Controlling the position of acylation (regioselectivity) is a significant challenge in the synthesis of substituted benzofurans. The directing effects of the substituents already on the benzofuran ring play a crucial role. The methoxy group at the 5-position is an electron-donating group, which activates the benzene (B151609) portion of the molecule towards electrophilic substitution. youtube.com

In electrophilic substitution reactions on benzofurans, the attack generally occurs at the C-2 or C-3 position of the furan (B31954) ring. However, Friedel-Crafts acylation of benzofurans often preferentially yields the 2-acyl isomer. To obtain the desired 3-acyl isomer, such as 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, direct acylation may not be efficient or may require specific conditions to control the regioselectivity. The choice of Lewis acid and reaction conditions can influence the isomeric ratio of the products.

Advanced Synthetic Transformations and Multi-step Pathways

Given the potential difficulties in controlling regioselectivity during direct acylation, multi-step synthetic pathways are often employed to synthesize 1-(5-Methoxy-1-benzofuran-3-yl)ethanone and its analogs. These routes build the desired functionality in a more controlled, stepwise manner.

One such strategy involves introducing a different functional group at the C-3 position that can later be converted into the ethanone moiety. For instance, a synthetic route for an analog, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, starts with 5-methoxybenzofuran-3-yl-acetic acid. dea.govresearchgate.net This acid is converted to its corresponding acid chloride, which is then reacted with an amine to form an amide, followed by reduction. dea.govresearchgate.net A similar strategy could be adapted to form the ethanone by using an appropriate organometallic reagent to react with the acid chloride.

Another reported multi-step synthesis starts with an o-hydroxyacetophenone derivative, which is first reacted with chloroacetone to form a 1-(3-methyl-1-benzofuran-2-yl)ethanone intermediate. nih.govmdpi.com This intermediate can then undergo a series of transformations, such as bromination and substitution reactions, to introduce the desired functionalities and arrive at more complex analogs. mdpi.com These multi-step approaches, while longer, offer greater control over the final structure of the target molecule.

Condensation and Annulation Reactions for Derived Structures

The ethanone moiety of 1-(5-methoxy-1-benzofuran-3-yl)ethanone serves as a versatile handle for a variety of condensation and annulation reactions, leading to the formation of diverse heterocyclic systems. These reactions are crucial for expanding the chemical space around the benzofuran core and for synthesizing novel compounds with potential pharmacological activities.

Claisen-Schmidt Condensation: A fundamental reaction for this class of compounds is the Claisen-Schmidt condensation, which involves the reaction of the ketone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) derivative. For instance, the condensation of a related compound, 1-(7-methoxy-1-benzofuran-2-yl)ethanone, with 4-methylbenzaldehyde (B123495) in a basic medium has been reported to produce 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one. nih.govresearchgate.net This reaction is typically carried out using a base such as sodium hydroxide (B78521) in a protic solvent like methanol (B129727) at room temperature. nih.govresearchgate.net The resulting α,β-unsaturated ketones are valuable intermediates for further transformations.

Synthesis of Pyrazoles: The 1,3-dicarbonyl functionality inherent in the chalcone products of Claisen-Schmidt condensations, or the diketones that can be formed from the starting ketone, are excellent precursors for the synthesis of pyrazole (B372694) derivatives. The general and widely used method for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) hydrate. e-journals.in This reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular cyclization involving the second carbonyl group and subsequent dehydration to form the aromatic pyrazole ring. e-journals.in Various substituted hydrazines can be employed to introduce diversity at the N1 position of the pyrazole ring. The synthesis of pyrazoles from ketones can also be achieved through a one-pot condensation with aldehydes and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org

Synthesis of Isoxazoles: Analogous to pyrazole synthesis, isoxazole (B147169) derivatives can be prepared from 1,3-dicarbonyl compounds by reacting them with hydroxylamine (B1172632). researchgate.net The reaction mechanism involves the formation of an imine with one carbonyl group by the amino group of hydroxylamine, followed by the intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to yield the isoxazole ring. researchgate.net This method provides a straightforward route to 3,5-disubstituted isoxazoles.

Modifications at the Ethanone or Benzofuran Ring for Novel Derivatives

The generation of novel derivatives of 1-(5-methoxy-1-benzofuran-3-yl)ethanone can be achieved through modifications at both the ethanone side chain and the benzofuran nucleus.

Modifications at the Ethanone Side Chain: The acetyl group is amenable to a range of chemical transformations. For example, bromination of the methyl group of the ethanone moiety in related 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives has been accomplished using N-bromosuccinimide (NBS) in carbon tetrachloride. mdpi.comresearchgate.net This introduces a reactive handle for further nucleophilic substitution reactions.

Modifications at the Benzofuran Ring: Electrophilic substitution reactions on the benzofuran ring can introduce new functional groups. The Vilsmeier-Haack reaction, which typically uses a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org While commonly used for formylation, the Vilsmeier-Haack reaction can also be adapted to introduce an acetyl group using N,N-dimethylacetamide instead of DMF, although the reaction is generally slower. rsc.org For electron-rich systems like 5-methoxy-1-benzofuran, this reaction would likely proceed at the C2 or C4 position.

Another key reaction for modifying the benzofuran ring is the Friedel-Crafts acylation. This reaction involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group onto the aromatic ring. nih.govyoutube.com The methoxy group at the 5-position is an activating, ortho-, para-directing group, suggesting that acylation would likely occur at the C4 or C6 positions of the benzofuran ring. The choice of solvent and reaction temperature can influence the regioselectivity of this reaction.

Optimization of Reaction Conditions for Research Scale Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of 1-(5-methoxy-1-benzofuran-3-yl)ethanone and its analogs on a research scale.

For the Friedel-Crafts acylation , key parameters to optimize include the choice of Lewis acid, the acylating agent, the solvent, and the reaction temperature. While aluminum chloride is a common Lewis acid, others like iron(III) chloride have also been used. nih.gov The use of acetic anhydride as the acylating agent is a common alternative to acetyl chloride. youtube.com The solvent can significantly impact the reaction outcome; various solvents such as dichloromethane, nitrobenzene, and even ionic liquids have been explored for Friedel-Crafts reactions. nih.gov Temperature control is also crucial, as higher temperatures can sometimes lead to side reactions or decreased selectivity.

In the case of the Vilsmeier-Haack reaction , the nature of the amide and the reaction solvent are important variables. As mentioned, using N,N-dimethylacetamide instead of DMF can lead to acetylation, but with a significantly reduced reaction rate. rsc.org The solvent polarity has been shown to have a smaller effect on the reaction rate compared to the nature of the amide. rsc.org

For condensation reactions like the Claisen-Schmidt condensation, the choice of base and solvent is paramount. While sodium hydroxide in methanol is a common system, other base/solvent combinations can be explored to optimize yields and reaction times. For multicomponent reactions leading to furanone derivatives, the use of a base like triethylamine (B128534) in acetonitrile (B52724) followed by reflux in acetic acid has been found to be optimal. mdpi.com

The synthesis of pyrazole and isoxazole derivatives also benefits from optimized conditions. In pyrazole synthesis from 1,3-diketones and hydrazine, the reaction is often straightforward. nih.gov However, in one-pot procedures involving the initial formation of a hydrazone, the choice of solvent can be critical, with polar protic solvents like methanol often favoring the desired pyrazole formation. researchgate.net For isoxazole synthesis, various methods have been developed, including one-pot reactions of hydroxylamine hydrochloride, ketoesters, and aromatic aldehydes in aqueous media, highlighting the trend towards greener and more efficient synthetic protocols.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum, each unique proton environment in the molecule gives rise to a distinct signal. For 1-(5-Methoxy-1-benzofuran-3-yl)ethanone (B101580), the spectrum is expected to show characteristic signals for the aromatic, methoxy (B1213986), and acetyl protons. The aromatic protons on the benzofuran (B130515) ring system typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring current. The three protons of the methoxy (-OCH₃) group are expected to appear as a sharp singlet, while the three protons of the acetyl (-COCH₃) group will also produce a singlet, but at a slightly different chemical shift.

Table 1: Predicted ¹H NMR Data for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COCH₃ | ~2.5-2.6 | Singlet (s) |

| -OCH₃ | ~3.8-3.9 | Singlet (s) |

| Aromatic-H | ~7.0-8.0 | Multiplet (m) |

| Furan-H (at C2) | ~7.5-8.2 | Singlet (s) |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a characteristic chemical shift. The carbonyl carbon (C=O) of the acetyl group is highly deshielded and typically appears far downfield, often in the range of δ 190-200 ppm. The carbons of the aromatic ring and the furan (B31954) ring are found in the δ 100-160 ppm region. The methoxy carbon is expected around δ 55-60 ppm, and the acetyl methyl carbon appears in the upfield region.

Table 2: Predicted ¹³C NMR Data for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OCH₃ | ~191 |

| -COC H₃ | ~27 |

| -OC H₃ | ~55-56 |

| Aromatic & Furan Carbons | ~102-158 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To confirm the precise connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This would be used to confirm the relationships between the protons on the benzene (B151609) portion of the benzofuran ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for unambiguous assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the acetyl protons (-COCH₃) and the carbonyl carbon (C=O) as well as the C3 carbon of the furan ring. It would also connect the methoxy protons (-OCH₃) to the C5 carbon of the benzene ring, confirming the substituent's position. The use of these techniques is standard for the structural elucidation of complex organic molecules, including various benzofuran derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically observed in the region of 1680-1710 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and methyl groups, and C-O stretching vibrations for the ether and furan moieties. Theoretical and experimental studies on benzofuran derivatives provide a basis for assigning these vibrational modes.

Table 3: Predicted FT-IR Absorption Bands for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (-CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Ketone | 1680 - 1710 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Aryl Ether & Furan | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone is C₁₁H₁₀O₃, giving it a monoisotopic mass of approximately 190.06 Da. In a high-resolution mass spectrometry (HRMS) experiment, the measured mass would be compared to the calculated exact mass to confirm the elemental composition.

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The molecular ion peak ([M]⁺) would be observed at m/z ≈ 190. Key fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from the acetyl group via alpha-cleavage to form a stable acylium ion at m/z 175, which is often a prominent peak. Another significant fragmentation would be the loss of the entire acetyl group (•COCH₃) to give a fragment at m/z 147. Analysis of fragmentation patterns in related benzofuran structures supports these predictions.

Table 4: Predicted Mass Spectrometry Data for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone

| m/z | Predicted Ion | Significance |

|---|---|---|

| ~190 | [C₁₁H₁₀O₃]⁺• | Molecular Ion ([M]⁺•) |

| ~175 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |

| ~147 | [M - COCH₃]⁺ | Loss of acetyl group |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The benzofuran ring system, conjugated with the carbonyl group, acts as a chromophore.

The spectrum of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone is expected to show intense absorption bands corresponding to π → π* transitions associated with the extended conjugated system. These are typically found in the 200-400 nm range. A less intense, longer-wavelength absorption corresponding to an n → π* transition, originating from the non-bonding electrons on the carbonyl oxygen, may also be observable. The position and intensity of these absorption maxima are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 5: Predicted UV-Visible Absorption Data for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π | ~250-350 | Conjugated benzofuran-ketone system |

| n → π | >350 | Carbonyl group (C=O) |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the investigation of electronic structures. The optimization of the molecular geometry is the initial and one of the most critical steps in any quantum chemical study, as it seeks to find the minimum energy conformation of the molecule. For a molecule like 1-(5-Methoxy-1-benzofuran-3-yl)ethanone (B101580), this process would elucidate bond lengths, bond angles, and dihedral angles that correspond to a stable structure.

The choice of the exchange-correlation functional is pivotal in DFT calculations as it approximates the complex many-electron interactions. For organic molecules such as benzofuran (B130515) derivatives, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties.

For a more refined analysis, especially for excited state properties or systems with significant charge-transfer character, long-range corrected functionals like the Coulomb-Attenuating Method (CAM-B3LYP) are often employed. These functionals are designed to provide a more accurate description of long-range electronic interactions. Studies on various benzofuran derivatives have successfully utilized both B3LYP and CAM-B3LYP to achieve reliable results.

The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a popular choice for calculations on medium-sized organic molecules. This nomenclature indicates a triple-zeta valence shell representation, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak, long-range interactions. The polarization functions (d,p) are included to allow for more flexibility in the shape of the electron density, which is crucial for describing bonding in cyclic systems and in the presence of polar functional groups. The use of the 6-311++G(d,p) basis set in conjunction with the B3LYP functional has been shown to yield accurate geometric and electronic data for a variety of benzofuran compounds.

Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic structure can be undertaken to understand the molecule's reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity.

For 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system and the methoxy (B1213986) group. The LUMO, on the other hand, would likely be centered on the acetyl group, which acts as an electron-withdrawing moiety. The spatial distribution of these orbitals provides a visual representation of the regions most susceptible to electrophilic and nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Properties for a Representative Benzofuran Derivative

| Parameter | Representative Value |

| HOMO Energy | -6.37 eV |

| LUMO Energy | -1.63 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.74 eV |

| Ionization Potential (I) | 6.37 eV |

| Electron Affinity (A) | 1.63 eV |

| Global Hardness (η) | 2.37 eV |

| Global Softness (S) | 0.21 eV⁻¹ |

| Electronegativity (χ) | 4.00 eV |

| Chemical Potential (μ) | -4.00 eV |

| Global Electrophilicity Index (ω) | 3.38 eV |

| Note: These values are illustrative and based on typical findings for related benzofuran structures as reported in the literature. |

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are associated with lone pairs of electrons and a high tendency to attract electrophiles. Blue regions signify positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack.

In the case of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen of the acetyl group, making it a likely site for protonation and electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This analysis provides a more nuanced view of reactivity than FMO analysis alone.

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and delocalization of electron density. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. A key aspect of NBO analysis is the examination of "hyperconjugative" or "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

Illustrative Data Table: Key NBO Donor-Acceptor Interactions for a Representative Benzofuran Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | ~20-30 |

| LP (O-methoxy) | π* (C4-C5) | ~5-15 |

| π (C4-C5) | π* (C6-C7) | ~15-25 |

| π (C2-C3) | π* (C=O) | ~2-8 |

| Note: These are representative interactions and stabilization energies for a methoxy-substituted benzofuran system. The specific values for the title compound would require a dedicated computational study. |

Spectroscopic Property Prediction from First Principles

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum mechanical approach for predicting the nuclear magnetic resonance (NMR) spectra of molecules. bohrium.comrsc.org This method has been successfully applied to a wide range of benzofuran derivatives to calculate their ¹H and ¹³C chemical shifts, showing good agreement with experimental data. researchgate.netrsc.orgtandfonline.com

For 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, the GIAO method would predict the chemical shifts for each unique proton and carbon atom. The chemical environment, dictated by the electron density and the presence of nearby functional groups, determines these shifts. For instance, the protons of the methoxy group would appear as a singlet in the upfield region of the ¹H NMR spectrum, while the aromatic protons on the benzene (B151609) ring would resonate at lower fields. In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group is expected to have the largest chemical shift (most downfield) due to the strong deshielding effect of the double-bonded oxygen. rsc.orgsci-hub.se

Table 2: Predicted NMR Chemical Shift Regions for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone using the GIAO Principle

| Nucleus | Group | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | Acetyl (CH₃) | ~2.4 - 2.6 | Protons adjacent to a carbonyl group. |

| ¹H | Methoxy (OCH₃) | ~3.8 - 4.0 | Protons on a methoxy group attached to an aromatic ring. |

| ¹H | Aromatic Ring | ~7.0 - 8.0 | Protons on the benzofuran ring system. |

| ¹³C | Acetyl (C=O) | ~190 - 200 | Carbonyl carbon in a ketone. |

| ¹³C | Aromatic & Furan (B31954) | ~100 - 160 | Carbons within the fused aromatic system. |

Note: These are estimated values based on typical shifts for similar functional groups in benzofuran derivatives. rsc.orgsci-hub.se

Theoretical vibrational spectra (Infrared and Raman) are calculated using DFT to identify the characteristic vibrational modes of a molecule. jetir.org These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. bohrium.com For complex molecules like 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, this analysis is invaluable.

Key predicted vibrations would include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically around 1650-1700 cm⁻¹, arising from the acetyl group's carbonyl bond. jetir.org

C-O-C Stretches: Vibrations associated with the ether linkages in the furan ring and the methoxy group.

Aromatic C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations, typically appearing above 2900 cm⁻¹. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It provides information on the electronic transitions between molecular orbitals, particularly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comnih.gov Studies on benzofuran derivatives show that TD-DFT calculations can accurately predict their UV-Vis absorption maxima. jetir.orgresearchgate.net The calculated spectrum for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone would likely show strong absorptions in the UV region, corresponding to π→π* transitions within the conjugated benzofuran system.

Reactivity and Stability Assessments

Conceptual DFT provides a set of global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. nih.gov These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. researchgate.net

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, hardness measures the resistance of a molecule to changes in its electron distribution. A harder molecule is less reactive. researchgate.net

Chemical Potential (μ): Related to the electronegativity of the molecule, it indicates the tendency of electrons to escape from the system. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. acs.org

For 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, these descriptors provide a quantitative assessment of its reactivity profile, complementing the qualitative picture given by the analysis of its charge distribution. researchgate.netresearchgate.net

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical stability and reactivity. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons; related to electronegativity. |

This table outlines the standard definitions of global reactivity descriptors used in computational chemistry. nih.govresearchgate.netacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(5-Methoxy-1-benzofuran-3-yl)ethanone |

| 1-benzofuran |

| 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine |

Local Reactivity Descriptors (e.g., for nucleophilic attack)

No published data were found regarding the calculation of local reactivity descriptors, such as Fukui functions or dual descriptors, for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone. These descriptors are crucial for identifying the most probable sites for nucleophilic or electrophilic attack and understanding the molecule's reactivity in chemical reactions.

Thermodynamic Parameters and Stability Investigations

A search for calculated thermodynamic parameters, including enthalpy, Gibbs free energy of formation, and entropy, for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone yielded no specific results. Such data would be essential for assessing the compound's stability and predicting its behavior under various thermal conditions.

Non-Linear Optical (NLO) Properties Evaluation

Static Polarizability and Hyperpolarizability Calculations

There is no available research detailing the static polarizability (α) and first-order hyperpolarizability (β) values for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone. These calculations are fundamental to evaluating a molecule's potential for applications in NLO materials.

Relationship between Molecular Structure and NLO Response

Without computational data on its NLO properties, it is not possible to establish a relationship between the molecular structure of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone and its NLO response. Such an analysis would typically involve examining the effects of the methoxy and acetyl groups on the benzofuran system's electron distribution and polarizability.

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism typically involves a two-step process: initial attack by an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For benzo-fused heterocycles like benzofuran, electrophilic attack preferentially occurs on the electron-rich five-membered furan (B31954) ring. pixel-online.net Molecular modeling and experimental evidence indicate that the C3 position is generally the most reactive site in the benzofuran nucleus for EAS, due to its higher electron density compared to other carbon atoms in the ring. pixel-online.net

However, in 1-(5-Methoxy-1-benzofuran-3-yl)ethanone (B101580), the C3 position is already substituted with the acetyl group. Therefore, electrophilic attack will be directed to other available positions. The primary sites for substitution are the C2 position on the furan ring and the available positions on the benzene (B151609) ring (C4, C6, and C7). The outcome of such reactions is dictated by the combined electronic effects of the ether oxygen, the C5-methoxy group, and the C3-ethanone group.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: The introduction of halogen atoms is a critical transformation. For instance, bromination of related 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives using N-bromosuccinimide (NBS) has been shown to proceed, yielding brominated products. mdpi.com

Friedel-Crafts Reactions: Friedel-Crafts acylation and aroylation are effective methods for introducing acyl groups onto the benzofuran ring, typically using a Lewis acid catalyst like tin(IV) chloride. researchgate.net

The regioselectivity of these reactions on the 1-(5-Methoxy-1-benzofuran-3-yl)ethanone skeleton will be a balance between the activating effect of the C5-methoxy group directing ortho and para (to C4 and C6) and the deactivating effect of the C3-acetyl group.

Nucleophilic Attack Pathways and Carbonyl Reactivity

The ethanone (B97240) (acetyl) group at the C3 position introduces a key electrophilic site into the molecule: the carbonyl carbon. This carbon is susceptible to attack by a wide range of nucleophiles. The general pathway involves the nucleophile adding to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.

The reactivity of the carbonyl group is central to many synthetic modifications of the molecule. For example, the carbonyl can react with hydrazines or carbohydrazides to form hydrazones. mdpi.com This condensation reaction is a clear indicator of the carbonyl's electrophilicity.

Furthermore, the α-protons of the acetyl group (the methyl protons) are acidic and can be removed by a base. The resulting enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. This reactivity is the basis for condensation reactions like the Claisen-Schmidt condensation, where the enolate attacks an aldehyde to form a chalcone (B49325) backbone. researchgate.net

Influence of Methoxy (B1213986) and Ethanone Substituents on Reaction Selectivity and Rate

Methoxy Group (–OCH₃): Located at the C5 position on the benzene ring, the methoxy group is a strong activating group for electrophilic aromatic substitution. It is an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. This effect increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles, particularly at the C4 and C6 positions. masterorganicchemistry.com

The interplay between these two groups is crucial. The activating effect of the methoxy group competes with the deactivating effect of the ethanone group. Studies on related substituted benzofurans show that even minor changes in substituent patterns can significantly affect the molecule's properties and reactivity. mdpi.comnih.govnih.gov For electrophilic attack on the benzene portion of the molecule, the powerful activating and directing effect of the C5-methoxy group is expected to dominate, favoring substitution at C4 and C6.

Cyclization and Condensation Reactions for Scaffold Modification

The 1-(5-Methoxy-1-benzofuran-3-yl)ethanone scaffold is a valuable starting point for the synthesis of more complex heterocyclic systems through cyclization and condensation reactions. The reactivity of the carbonyl group and its adjacent methyl group is frequently exploited for these transformations.

One common strategy is the Claisen-Schmidt condensation , where the ethanone moiety reacts with an aromatic aldehyde in the presence of a base to form a benzofuran-chalcone derivative. researchgate.net These chalcones are versatile intermediates for further cyclizations.

Another important reaction involves the condensation of the ethanone with hydrazines or substituted hydrazines to yield pyrazoline derivatives. For example, ketonic Mannich bases derived from related benzofurans react with phenylhydrazine (B124118) to afford 1,3-disubstituted pyrazolines. researchgate.net Similarly, reaction with carbohydrazides can produce complex hydrazones which can be starting points for other heterocyclic rings. mdpi.com The benzofuran core can also be elaborated into other fused systems like pyrazolo[5,1-c] mdpi.comresearchgate.netnih.govtriazines. researchgate.net

Recent research has also demonstrated efficient cascade cyclization strategies using benzofuran precursors to create novel spirocyclic compounds, highlighting the scaffold's versatility. mdpi.comnih.govresearchgate.net

| Reaction Type | Reactant(s) | Product Type | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic aldehyde | Benzofuran-chalcone | researchgate.net |

| Hydrazone Formation | Carbohydrazide | Hydrazone | mdpi.com |

| Pyrazoline Synthesis | Phenylhydrazine | Pyrazoline derivative | researchgate.net |

| Cascade Cyclization | ortho-Hydroxy α-aminosulfones and others | Aminobenzofuran spiro derivatives | mdpi.comnih.govresearchgate.net |

Mannich Reaction and Related Carbon-Carbon Bond Forming Reactions

The Mannich reaction is a powerful one-pot, three-component carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. beilstein-journals.orgnih.gov For 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, the acidic protons of the methyl group are suitable for this transformation.

The reaction typically involves the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. The initial step is the formation of an Eschenmoser's salt or a similar iminium ion from the aldehyde and amine. This electrophilic species is then attacked by the enol or enolate form of the ketone, resulting in the formation of a β-aminoketone, also known as a Mannich base.

Studies on the closely related 1-(5-bromobenzofuran-2-yl)ethan-1-one have shown that it readily undergoes the Mannich reaction with various secondary amines to generate the corresponding β-aminoketone hydrochlorides. researchgate.net Similarly, Mannich bases have been successfully prepared from various methoxy-substituted benzofuran derivatives, often through their chloromethyl intermediates. zenodo.org These Mannich bases are valuable synthetic intermediates themselves, capable of undergoing further reactions like alkylation of other nucleophiles. researchgate.net

| Ketone Substrate | Reagents | Product Type | Reference |

|---|---|---|---|

| 1-(5-Bromobenzofuran-2-yl)ethan-1-one | Formaldehyde, Secondary Amine | β-Aminoketone (Mannich Base) | researchgate.net |

| Methyl 5-methoxy-3-methylcoumarilate | Chloromethyl derivative, Morpholine | Mannich Base | zenodo.org |

| 4-Hydroxyacetophenone | Formaldehyde, Morpholine | Mono- or Di-Mannich Base | nih.gov |

Derivatization Strategies and Scaffold Engineering for Novel Chemical Entities

Synthesis of Benzofuran-Fused Heterocycles

Fusing additional heterocyclic rings onto the benzofuran (B130515) core is a prominent strategy to create complex molecular architectures with unique biological profiles. nih.gov Pyrazoles, pyrimidines, isoxazoles, and triazoles are frequently chosen for annulation or conjugation due to their established roles in pharmacologically active compounds. mdpi.comjohnshopkins.edunih.gov

The ethanone (B97240) moiety of 1-(5-methoxy-1-benzofuran-3-yl)ethanone (B101580) is a key functional group for constructing fused pyrazole (B372694) and pyrimidine (B1678525) rings. A common synthetic route involves the initial conversion of the ethanone to a chalcone (B49325) derivative through condensation with an appropriate aromatic aldehyde. This α,β-unsaturated ketone intermediate can then undergo cyclization reactions.

Pyrazole Formation: Reaction of the benzofuran-chalcone intermediate with hydrazine (B178648) hydrate or substituted hydrazines leads to the formation of pyrazole derivatives. nih.gov This Claisen-Schmidt condensation followed by cyclization is a well-established method for creating 1,3,5-substituted pyrazoles. nih.govrsc.org

Pyrimidine Annulation: The chalcone intermediate can also be reacted with compounds like urea, thiourea, or guanidine to yield pyrimidine-fused systems. semanticscholar.org Another approach involves the reaction with β-dicarbonyl compounds and aminoazoles in a Biginelli-like reaction to form fused pyrimidine structures. researchgate.net Fused pyrazolo[1,5-a]pyrimidines, known for their biological activities, can be synthesized from 5-aminopyrazole derivatives reacting with precursors derived from the initial benzofuran ketone. johnshopkins.eduresearchgate.net

These synthetic pathways allow for the creation of a library of benzofuran-pyrazole and benzofuran-pyrimidine hybrids, enabling extensive exploration of their therapeutic potential. johnshopkins.edu

Conjugating isoxazole (B147169) and triazole moieties to the benzofuran scaffold introduces heterocyclic systems known for a wide spectrum of biological activities. nih.govnih.gov

Isoxazole Synthesis: A primary method for isoxazole synthesis involves a 1,3-dipolar cycloaddition. nih.gov The starting 1-(5-methoxy-1-benzofuran-3-yl)ethanone can be converted into a 1,3-diketone or an α,β-unsaturated ketone (chalcone). nih.govbeilstein-journals.org The subsequent reaction of these intermediates with hydroxylamine (B1172632) hydrochloride yields the desired 3,5-disubstituted isoxazole ring attached to the benzofuran core. nih.govmdpi.com This method is versatile, allowing for the synthesis of various derivatives in aqueous media, which is environmentally benign. mdpi.comolemiss.edu

Triazole Conjugation: The synthesis of triazole-conjugated benzofurans often utilizes azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This requires the introduction of either an alkyne or an azide (B81097) functional group onto the benzofuran scaffold. For instance, the ethanone moiety could be modified to introduce a terminal alkyne, which can then be reacted with various organic azides to form 1,2,3-triazole derivatives.

These conjugation strategies significantly expand the chemical space accessible from 1-(5-methoxy-1-benzofuran-3-yl)ethanone, providing opportunities to develop novel compounds with tailored biological functions.

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a compound's biological activity. nih.govjst.go.jp For 1-(5-methoxy-1-benzofuran-3-yl)ethanone, key sites for modification include the benzofuran ring system and the ethanone side chain.

The introduction of halogens and alkyl groups can significantly impact a molecule's lipophilicity, electronic properties, and binding affinity to biological targets. nih.gov

Halogenation: The addition of halogen atoms such as bromine or chlorine to the benzofuran ring has been shown to increase anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can enhance binding affinity at a molecule's target site. nih.gov

Alkylation and Bromination: A common strategy involves the bromination of a methyl group on the benzofuran scaffold using N-bromosuccinimide (NBS). For example, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone are readily converted to their 3-(bromomethyl) analogues. mdpi.comsemanticscholar.org This reactive bromomethyl group serves as a versatile handle for further functionalization. Studies have shown that bromoalkyl derivatives of benzofurans exhibit high cytotoxicity against cancer cell lines. mdpi.comnih.gov The position of substituents on the benzene (B151609) ring, such as the methoxy (B1213986) group in the parent compound, can influence the regioselectivity of further electrophilic substitution reactions. mdpi.com

The table below summarizes the synthesis and activity of selected brominated benzofuran derivatives, illustrating the impact of such modifications.

| Compound Name | Synthetic Strategy | Key Finding | Reference |

| 1-[3-(Bromomethyl)-5-Methoxy-1-Benzofuran-2-yl]Ethanone | Bromination of the corresponding 3-methyl derivative using NBS in CCl₄. | Serves as a key intermediate for further derivatization. | mdpi.com |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Bromination of the parent compound. | Showed selective toxicity against leukemic cell lines (K562, HL-60) with IC₅₀ values of 5.0 and 0.1 µM, respectively. | mdpi.comnih.gov |

| 1-[5-Bromo-3-(Bromomethyl)-4,6-Dimethoxy-1-Benzofuran-2-yl]Ethanone | Bromination with NBS leading to substitution on both the methyl group and the benzene ring. | Exhibited moderate antibacterial activity towards Gram-positive strains. | mdpi.comnih.gov |

This table is generated based on data for analogous benzofuran structures to illustrate the principles of halogenation and alkylation.

The carbonyl group of the ethanone moiety is a prime target for chemical modification to explore SAR. One of the most common derivatizations is the formation of an oxime.

Oxime Formation: The reaction of 1-(5-methoxy-1-benzofuran-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base like potassium carbonate readily converts the ketone into a ketoxime. nih.gov This reaction is typically performed by refluxing the reactants in an ethanol-water mixture. nih.gov (Benzofuran-2-yl) ketoximes have been reported to possess significant antifungal activity. nih.govresearchgate.net The introduction of the oxime functionality alters the electronic and steric properties of the side chain, potentially leading to new biological activities or enhanced potency.

| Reaction | Reagents | Product | Potential Activity | Reference |

| Oxime Formation | Hydroxylamine hydrochloride, Potassium carbonate | 1-(5-Methoxy-1-benzofuran-3-yl)ethanone oxime | Antifungal | nih.govresearchgate.net |

This table describes the expected reaction based on analogous compounds.

Design Principles for Multifunctional Benzofuran Derivatives

The design of multifunctional compounds, or hybrid molecules, is a modern strategy in drug discovery aimed at creating single chemical entities that can modulate multiple biological targets. bepls.comresearchgate.net This approach is particularly relevant for complex multifactorial diseases. bepls.com Benzofuran derivatives are excellent scaffolds for such designs due to their wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

Key design principles include:

Molecular Hybridization: This involves combining the structural features of two or more pharmacologically active molecules into a single hybrid compound. researchgate.net For example, linking the benzofuran core of 1-(5-methoxy-1-benzofuran-3-yl)ethanone to other heterocyclic systems known for specific biological activities (e.g., quinazoline, piperazine) can produce dual-action agents. nih.govresearchgate.net

SAR-Guided Design: Insights from structure-activity relationship studies are used to guide the combination of different functional groups and structural motifs. For instance, if SAR studies indicate that a halogen at the 5-position and a specific heterocyclic moiety at the 3-position enhance anticancer activity, these features can be rationally combined in a new design. nih.gov

Scaffold Diversification: The core benzofuran structure is used as a template, and diverse substituents are introduced at various positions to create a library of compounds. This allows for the exploration of a wide chemical space and the identification of derivatives with novel or improved multifunctional profiles. jst.go.jpcuestionesdefisioterapia.com

By applying these principles, researchers can engineer novel benzofuran derivatives starting from 1-(5-methoxy-1-benzofuran-3-yl)ethanone, aiming to develop more effective and selective therapeutic agents.

Scaffold as a Precursor for Complex Molecular Architectures

The 1-(5-Methoxy-1-benzofuran-3-yl)ethanone scaffold is a valuable building block in synthetic organic chemistry, serving as a versatile precursor for the construction of more complex molecular architectures. Its inherent structural features—the reactive acetyl group and the electron-rich benzofuran ring system—provide multiple sites for chemical modification. Researchers have leveraged this scaffold to develop a variety of novel chemical entities through diverse derivatization strategies, leading to compounds with significant potential in medicinal chemistry and materials science.

The strategic functionalization of the 1-(5-methoxy-1-benzofuran-3-yl)ethanone core allows for the systematic engineering of new molecules. The acetyl moiety can undergo a range of reactions, including condensations and reductions, while the benzofuran nucleus is amenable to electrophilic substitution, enabling the introduction of additional functional groups. These modifications pave the way for the synthesis of intricate structures such as chalcones, complex amines, and spiro-compounds.

Derivatization via Condensation Reactions

One of the most direct methods for elaborating the 1-(5-methoxy-1-benzofuran-3-yl)ethanone scaffold is through condensation reactions involving the acetyl group. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde, is particularly useful for synthesizing α,β-unsaturated ketones, commonly known as chalcones. This strategy has been successfully applied to analogous methoxy-benzofuran ethanone structures. For instance, 1-(7-methoxy-1-benzofuran-2-yl)ethanone has been condensed with 4-methylbenzaldehyde (B123495) in a basic medium to produce the corresponding chalcone derivative. researchgate.net This approach extends the conjugation of the molecule and provides a template for further heterocyclic synthesis.

| Reaction Type | Reagents | Product Class | Significance |

| Claisen-Schmidt Condensation | Aromatic aldehydes (e.g., 4-methylbenzaldehyde), Base (e.g., NaOH) | Chalcones (α,β-unsaturated ketones) | Extends molecular conjugation; precursors for flavonoids and other heterocyclic systems. researchgate.net |

Functionalization and Elaboration for Bioactive Agents

The 5-methoxy-1-benzofuran core is a key structural motif in various biologically active molecules. The ethanone functionality serves as a handle for introducing other pharmacologically relevant groups. For example, while not starting directly from the ethanone, the synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) highlights the utility of the scaffold. dea.govresearchgate.net This compound, an analog of the psychoactive 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), was synthesized from the related 5-methoxybenzofuran-3-yl-acetic acid. dea.govresearchgate.net The synthetic route involved converting the acid to an acid chloride, followed by reaction with an amine to form an amide, which was then reduced to the final ethanamine derivative. dea.govresearchgate.net This multi-step conversion demonstrates a pathway for transforming the acetyl group into more complex amine-containing side chains, which are crucial for designing ligands for serotonin receptors. dea.govresearchgate.net

Further derivatization strategies have been explored on related benzofuran ethanone scaffolds to generate compounds with potential anticancer properties. mdpi.comnih.gov A common approach involves bromination of the methyl group of the acetyl moiety or the benzofuran ring using N-bromosuccinimide (NBS). mdpi.comnih.gov These brominated intermediates are highly reactive and serve as precursors for a wide range of derivatives. Studies on related bromoalkyl and bromoacetyl derivatives of benzofurans have shown that these modifications can lead to compounds with significant cytotoxicity against cancer cell lines, inducing apoptosis. mdpi.comnih.gov

| Starting Scaffold | Key Transformation | Derived Architecture | Potential Application |

| 5-Methoxybenzofuran-3-yl-acetic acid | Acid → Acid Chloride → Amide → Amine | 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | Serotonin receptor ligands dea.govresearchgate.net |

| 1-(3-methyl-1-benzofuran-2-yl)ethanone analogs | Bromination with NBS | Bromomethyl derivatives | Anticancer agents mdpi.comnih.gov |

Synthesis of Complex Heterocyclic Systems

The benzofuran scaffold is integral to the synthesis of highly complex, multi-ring heterocyclic systems. An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives from ortho-hydroxy α-aminosulfones. nih.gov Among the compounds synthesized through this method is tert-Butyl (5-methoxy-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate. nih.gov Although this synthesis does not start from 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, it underscores the value of the 5-methoxy-benzofuran moiety as a foundational element for constructing intricate spiro architectures. nih.gov The 3-aminobenzofuran scaffold, in particular, is noted for its importance in developing novel therapeutic agents, including those with potent antitumor properties. nih.gov The benzofuran ring system has also been incorporated alongside other heterocycles like pyrazole and thiazolidin-4-one to create novel molecular frameworks with potential pharmacological applications. mdpi.com

Advanced Applications of the Benzofuran Scaffold in Chemical Biology and Drug Discovery Research

Benzofuran (B130515) Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran scaffold is a prominent feature in numerous biologically active compounds, demonstrating its utility as a privileged structure in medicinal chemistry. nih.govmdpi.comnih.govnih.govnih.govscienceopen.com This framework is present in a variety of natural products and has been synthetically modified to create derivatives with a wide range of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. nih.govnih.govnih.govnih.govnih.govresearchgate.net The adaptability of the benzofuran ring system allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.govscienceopen.com

Rational Design of Ligands for Biological Targets (e.g., enzymes, receptors)

The rational design of ligands based on the benzofuran scaffold has led to the development of potent and selective inhibitors for a variety of biological targets, including enzymes and receptors critical in disease pathways. nih.govtandfonline.comresearchgate.netnih.govresearchgate.netactuatetherapeutics.com Medicinal chemists have successfully utilized the benzofuran core to design inhibitors for enzymes such as protein kinases (e.g., CDK2, VEGFR-2), poly(ADP-ribose) polymerase-1 (PARP-1), and acetylcholinesterase (AChE). nih.govtandfonline.comresearchgate.netnih.govresearchgate.net For instance, by hybridizing the benzofuran scaffold with other pharmacophores like piperazine, researchers have designed novel CDK2 inhibitors. tandfonline.com Similarly, the fusion of benzofuran with pyrimidine (B1678525) and thiosemicarbazone moieties has yielded potent PARP-1 inhibitors. nih.gov The design of these molecules often involves computational methods, such as molecular docking, to predict and optimize the binding interactions with the target protein. researchgate.netnih.gov

The structural versatility of the benzofuran ring allows for the strategic placement of functional groups to interact with specific amino acid residues in the active site of an enzyme or the binding pocket of a receptor. For example, in the design of acetylcholinesterase inhibitors for potential Alzheimer's disease treatment, the benzofuran core serves as a key structural element, with various substituents added to enhance binding affinity and selectivity. nih.gov The methoxy (B1213986) group, as seen in 1-(5-Methoxy-1-benzofuran-3-yl)ethanone (B101580), can play a significant role in modulating the electronic and steric properties of the molecule, influencing its interaction with biological targets. nih.govresearchgate.net

Exploration of Structure-Activity Relationships within Benzofuran Derivatives

The exploration of structure-activity relationships (SAR) is a critical aspect of medicinal chemistry that aims to understand how chemical structure influences biological activity. For benzofuran derivatives, extensive SAR studies have been conducted to identify key structural features that contribute to their therapeutic effects. nih.govnih.govresearchgate.netnih.govmdpi.com These studies have revealed that the type and position of substituents on the benzofuran ring system are crucial for determining the potency and selectivity of the compounds. nih.govnih.gov

For instance, the introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring has been shown to significantly enhance the anticancer activity of certain derivatives. nih.govnih.gov This is often attributed to the formation of halogen bonds, which can improve the binding affinity of the compound to its biological target. nih.gov In a series of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, bromination was found to increase cytotoxic potential. nih.gov The position of substituents is also critical; for example, substitutions at the C-2 and C-3 positions of the benzofuran ring have been found to be important for cytotoxic activity. nih.gov

The methoxy group, as present in 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, is a common substituent in many biologically active benzofuran derivatives. nih.govresearchgate.net Its presence can influence the lipophilicity, metabolic stability, and binding interactions of the molecule. mdpi.com For example, in a series of benzofuran derivatives designed as mTORC1 inhibitors, a methoxy group at the 5-position was part of the most active compound. nih.govresearchgate.net

In Vitro Mechanistic Studies of Benzofuran Derivatives in Cell-Based Assays

In vitro cell-based assays are essential tools for elucidating the mechanisms of action of potential drug candidates. For benzofuran derivatives, these studies have provided valuable insights into how these compounds exert their biological effects at the cellular level.

Investigation of Cellular Pathway Modulation (e.g., apoptosis induction, reactive oxygen species generation, IL-6 secretion)

Numerous studies have demonstrated that benzofuran derivatives can modulate various cellular pathways, leading to outcomes such as the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and the modulation of cytokine secretion like interleukin-6 (IL-6). nih.govresearchgate.net For example, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were found to induce apoptosis in cancer cells. nih.govresearchgate.net The mechanism of apoptosis induction by some benzofurans has been linked to the activation of caspases, key enzymes in the apoptotic cascade. researchgate.net

Furthermore, some benzofuran derivatives have been shown to increase the levels of ROS in cancer cells. nih.govresearchgate.net Elevated ROS can lead to cellular damage and trigger apoptosis. The pro-oxidative effects of these compounds are often dependent on the specific substituents on the benzofuran ring. nih.govresearchgate.net Additionally, the inhibition of pro-inflammatory cytokines such as IL-6 has been observed with certain benzofuran derivatives, suggesting potential anti-inflammatory applications. nih.govnih.govresearchgate.net

A novel benzofuran lignan (B3055560) derivative has been reported to induce cell death in malignant T-cells predominantly through a p53-dependent pathway, leading to G2/M cell cycle arrest. researchgate.net

Enzyme Inhibition Studies (e.g., PARP-1 inhibitors)

The benzofuran scaffold has been successfully employed in the development of inhibitors for various enzymes implicated in disease. mdpi.comnih.govmdpi.com One notable example is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. mdpi.comnih.govmdpi.com PARP-1 inhibitors have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. mdpi.com

Several benzofuran-based compounds have been designed and synthesized as potent PARP-1 inhibitors. mdpi.comnih.gov For instance, benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives have shown significant PARP-1 inhibitory activity, with some compounds exhibiting greater potency and selectivity than the approved drug Olaparib. nih.gov The mechanism of action of these inhibitors involves competing with the natural substrate of PARP-1, NAD+, thereby preventing the enzyme from carrying out its DNA repair functions and leading to the accumulation of DNA damage and subsequent cancer cell death. mdpi.com

The following table summarizes the inhibitory activity of selected benzofuran derivatives against various enzymes:

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| Benzofuran[3,2-d]pyrimidine-4(3H)-one derivative 19c | PARP-1 | 0.026 µM | nih.gov |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 | 0.874 µM | nih.gov |

| Benzofuran derivative 36b | LSD1 | 0.065 µM | nih.gov |

| Benzofuran-based compound 7c | Acetylcholinesterase | 0.058 µM | nih.gov |

| Benzofuran-based compound 7e | Acetylcholinesterase | 0.086 µM | nih.gov |

| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) | VEGFR-2 | 1.00 x 10⁻³ µM | researchgate.net |

Development of Benzofuran-Based Chemical Probes for Biological Systems

Beyond their therapeutic potential, benzofuran derivatives are also being developed as chemical probes for studying biological systems. nih.gov These probes are valuable tools for visualizing and understanding complex biological processes. The inherent fluorescence of some benzofuran derivatives makes them suitable for use as fluorescent markers in imaging applications. nih.gov

By modulating the structure of the benzofuran scaffold through the introduction of donor and acceptor substituents, it is possible to tune the optical properties of these molecules, such as their fluorescence emission and two-photon absorption cross-section. nih.gov This allows for the design of fluorescent probes with optimized properties for specific biological imaging applications. For example, benzofuran-based fluorescent probes can be conjugated to proteins, such as Concanavalin A, to study their localization and dynamics within cells. nih.gov The use of CO as a probe has been instrumental in studying the interaction and activation of substrate molecules on single-atom catalysts. acs.org

The development of such chemical probes is crucial for advancing our understanding of cellular and molecular biology and can aid in the identification and validation of new drug targets.

Nanomedicine Approaches for Benzofuran-Derived Compounds for Research Delivery

The benzofuran scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.netrsc.org While the therapeutic potential of many benzofuran compounds is evident, their delivery and efficacy in a research context can be enhanced through advanced formulation strategies. Nanomedicine, the application of nanotechnology to medicine, offers promising avenues for improving the delivery of these research compounds. nih.gov This section explores the conceptual and early-stage research into nanomedicine approaches for the delivery of benzofuran-derived compounds for research purposes, with a focus on the broader class to which "1-(5-Methoxy-1-benzofuran-3-yl)ethanone" belongs.

Although specific research on the nanoformulation of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone is not extensively documented in current literature, the principles applied to other benzofuran derivatives provide a framework for its potential application in research delivery systems. The primary goals of employing nanocarriers for research compounds like benzofuran derivatives include improving solubility, enhancing stability, enabling targeted delivery, and facilitating controlled release. nih.gov

One notable area of investigation is the use of polymeric nanoparticles. mdpi.com For instance, a study on a hydroxamic acid-grafted benzofuran derivative demonstrated the successful development of a nanoparticulate formulation (HAG NPs). This formulation was found to be safe and effective in inhibiting cancer cell growth in vitro, suggesting that such nanoparticles are suitable as drug delivery carriers. nih.gov These findings highlight the potential of using similar nanoparticle systems to deliver other benzofuran-based research chemicals to specific cells or tissues of interest in a laboratory setting.